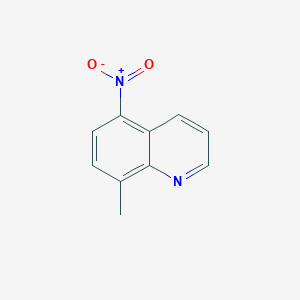

8-Methyl-5-nitroquinoline

Vue d'ensemble

Description

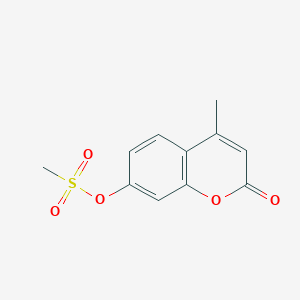

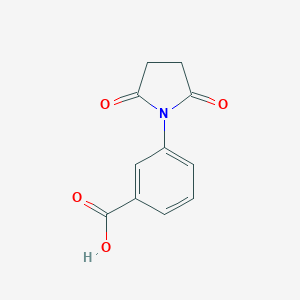

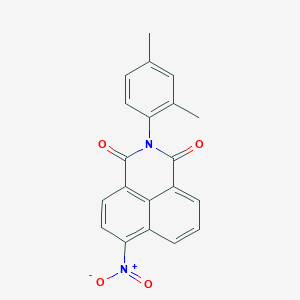

8-Methyl-5-nitroquinoline is a chemical compound with the linear formula C10H8N2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

The molecular structure of 8-Methyl-5-nitroquinoline is represented by the linear formula C10H8N2O2 . It has a molecular weight of 188.187 .Chemical Reactions Analysis

The vicarious nucleophilic substitution of hydrogen (VNS) reaction in electron-deficient nitroquinolines has been studied . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis

8-Methyl-5-nitroquinoline has a molecular formula of C10H8N2O2 and a molecular weight of 188.18 . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Cytotoxicity and Metabolic Activation in Cancer Research : 8Me5NQ has been studied for its cytotoxic potency under hypoxic conditions, commonly found in tumor microenvironments. The compound exhibits enhanced cytotoxicity in hypoxic cells, suggesting its potential use in targeting tumor cells that thrive in low oxygen conditions. The mechanism of toxicity is believed to be bioreductive alkylation (Siim, Atwell, & Wilson, 1994).

Synthesis and Characterization in Chemistry : 8Me5NQ and its derivatives have been synthesized and characterized for various applications. This includes the study of divalent transition metal complexes of 8-hydroxyquinoline derivatives, indicating their potential in antimicrobial activities (Patel & Patel, 2017).

Photochemical Studies : The photochemical properties of 8-hydroxy-5-nitroquinoline have been investigated, revealing insights into its excited state proton transfer in the triplet state. This research is significant in understanding the photosensitivity and potential therapeutic applications of the compound (Wang et al., 2022).

Corrosion Inhibition : 8-hydroxyquinoline derivatives have been synthesized and studied for their role as corrosion inhibitors for mild steel in acidic environments. This research has implications in materials science, particularly in the development of new corrosion inhibitors (Rbaa et al., 2019).

Anticancer Research : Nitroxoline (8-hydroxy-5-nitroquinoline) has been compared with other analogues for its anticancer activity. It exhibits potent anticancer properties, potentially more effective and less neurotoxic than other congeners due to its lack of zinc ionophore activity (Jiang et al., 2011).

Metallic Ion Sensitivity and Selectivity : The sensitivity and selectivity of 5-Methyl-7-nitroso-8-hydroxyquinoline towards various metallic ions have been explored, demonstrating its potential use in metal ion detection and chelation therapy (Hollingshead, 1955).

Mécanisme D'action

Target of Action

8-Methyl-5-nitroquinoline is a derivative of quinoline, a heterocyclic compound that has been found to have versatile applications in the fields of industrial and synthetic organic chemistry . .

Mode of Action

Quinoline derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives have been found to impact a wide range of biological and pharmaceutical activities .

Result of Action

Quinoline derivatives have been found to have a wide range of biological and pharmaceutical activities .

Safety and Hazards

Orientations Futures

Understanding the photochemistry of nitroquinoline derivatives is critical in order to improve the design of new related drugs and help minimize the photo side-effects within such a class of drugs . The intramolecular excited state proton transfer of hydroxyl-quinolines in an aprotic polar solvent has been observed, which could influence future research directions .

Propriétés

IUPAC Name |

8-methyl-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-4-5-9(12(13)14)8-3-2-6-11-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGAHJWKYOSGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289100 | |

| Record name | 8-Methyl-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methyl-5-nitroquinoline | |

CAS RN |

64976-62-1 | |

| Record name | 64976-62-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methyl-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B188008.png)

![6-Amino-3-methyl-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B188013.png)

![N-(5-chloro-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B188030.png)